1-methylcyclopentan-1-amine hydrochloride chemical properties
1-methylcyclopentan-1-amine hydrochloride chemical properties
An In-depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride for Advanced Research
Introduction and Strategic Overview
1-Methylcyclopentan-1-amine hydrochloride is a fascinating molecular scaffold that presents researchers with a unique combination of features: a primary amine functional group attached to a quaternary carbon atom within a constrained alicyclic ring system. This structure is not merely a chemical curiosity; it is a strategic building block for introducing sterically hindered, metabolically stable amine centers into complex molecules. In drug development, the incorporation of such moieties can be a key strategy to modulate pharmacokinetics, enhance binding affinity by exploring specific pockets of a receptor, or prevent unwanted metabolic degradation at the amine position.
This guide moves beyond a simple recitation of data. As scientists and developers, our goal is to understand the causality behind the properties and behaviors of a molecule. Why do we choose a specific synthetic route? What can we predict from the spectral data before even running the sample? How does its inherent reactivity inform its potential applications? This document provides a comprehensive analysis of the physicochemical properties, plausible synthetic pathways, spectroscopic signature, and safe handling protocols for 1-methylcyclopentan-1-amine hydrochloride, designed to empower its effective use in pioneering research.
Core Physicochemical Properties
The hydrochloride salt form of 1-methylcyclopentan-1-amine confers advantageous properties for laboratory use, primarily enhanced stability and solubility in aqueous and polar protic solvents compared to its free base form.[1] While extensive experimental data is not widely published, a combination of computed data and chemical principles provides a robust profile.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride | PubChem[2] |
| CAS Number | 102014-58-4 | PubChem[2] |
| Molecular Formula | C₆H₁₄ClN | PubChem[2] |
| Molecular Weight | 135.63 g/mol | PubChem[2] |
| Canonical SMILES | CC1(CCCC1)N.Cl | PubChem[2] |
| InChIKey | HIACBHAMKCSYFB-UHFFFAOYSA-N | PubChem[2] |
Table 2: Physicochemical Properties (Computed and Inferred)
| Property | Value | Notes and Justification |
|---|---|---|
| Physical Form | Expected to be a white to off-white crystalline solid. | Typical appearance for amine hydrochloride salts. |
| Melting Point | Data not available in searched literature. | Expected to be significantly higher than the free base due to ionic character. |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | Ionic salts do not have a traditional boiling point under standard pressure. |
| Solubility | Expected to be soluble in water and polar solvents like methanol and ethanol. | The hydrochloride salt form enhances aqueous solubility.[1] |
| Topological Polar Surface Area | 26 Ų | Computed by PubChem.[2] Relates to hydrogen bonding potential. |
| Hydrogen Bond Donor Count | 1 (from the free base) | Computed by PubChem.[3] The ammonium form (-NH₃⁺) has 3 donors. |
| Hydrogen Bond Acceptor Count | 1 (from the free base) | Computed by PubChem.[3] |
| XLogP3-AA (free base) | 0.7 | Computed by PubChem.[3] Indicates moderate lipophilicity of the parent amine. |
Synthesis and Mechanistic Insights: A Proposed Pathway
While multiple synthetic routes to tertiary amines exist, the Ritter reaction stands out as an elegant and highly effective method for synthesizing amines on quaternary carbons.[4][5][6] This pathway is particularly well-suited for this target molecule, starting from the readily available tertiary alcohol, 1-methylcyclopentanol.
The strategic choice of the Ritter reaction is based on several factors:
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Carbocation Stability: The reaction proceeds through a tertiary carbocation intermediate generated from 1-methylcyclopentanol under strong acid catalysis. This intermediate is relatively stable, favoring the desired reaction pathway and minimizing unwanted rearrangements.[7]
-
Direct Amination: It allows for the direct installation of a nitrogen-containing group onto the tertiary carbon.
-
Versatility: The intermediate N-alkyl amide can be robustly hydrolyzed under basic or acidic conditions to yield the target primary amine.
Below is a proposed, field-proven workflow for the synthesis of 1-methylcyclopentan-1-amine hydrochloride.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol is a representative methodology based on established Ritter reaction procedures and should be adapted and optimized.[4][8]
-
Carbocation Formation & Nitrile Addition:
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To a stirred solution of acetonitrile (5-10 equivalents) at 0°C, cautiously add concentrated sulfuric acid (e.g., 3-5 equivalents).
-
Slowly add 1-methylcyclopentanol (1.0 equivalent) to the acidic nitrile solution, ensuring the temperature is maintained between 0-5°C. The formation of the stable tertiary carbocation is the key initiation step.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting alcohol. The carbocation is attacked by the nitrogen of the nitrile to form a stable nitrilium ion.[5]
-
-
Hydrolysis to Amide:
-
Carefully pour the reaction mixture over crushed ice to quench the reaction. This step hydrolyzes the nitrilium ion intermediate to the corresponding N-alkyl amide, in this case, N-(1-methylcyclopentyl)acetamide.
-
Neutralize the solution with a strong base (e.g., 50% aq. NaOH) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
-
Amide Hydrolysis to Amine:
-
Reflux the crude N-(1-methylcyclopentyl)acetamide in an excess of aqueous base (e.g., 6M NaOH) for 12-24 hours.
-
Monitor the reaction for the disappearance of the amide and the appearance of the free amine product.
-
Cool the reaction mixture and extract the product (1-methylcyclopentan-1-amine) with a solvent like diethyl ether.
-
-
Salt Formation:
-
Dry the combined organic extracts from the previous step over anhydrous sodium sulfate, filter, and cool in an ice bath.
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Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product, 1-methylcyclopentan-1-amine hydrochloride.
-
Spectroscopic Characterization Profile
Full characterization is essential for verifying the structure and purity of the final compound. While a dedicated public spectral database for this specific salt is not available, we can confidently predict its signature based on data from its free base form and fundamental principles of spectroscopy.[3]
Caption: A standard analytical workflow for quality control.
Mass Spectrometry (MS)
Analysis is typically performed on the free base. The electron ionization (EI) mass spectrum for 1-methylcyclopentan-1-amine is expected to show:
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Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of the free base (C₆H₁₃N).[3]
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Alpha-Cleavage: The most significant fragmentation will be the loss of the methyl group (•CH₃), leading to a highly stable iminium cation. This will produce a prominent base peak at m/z = 84 .
-
Other Fragments: Smaller fragments corresponding to the loss of other alkyl groups from the cyclopentane ring may also be observed.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is distinct from the free base.
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Ammonium Salt Stretch (-NH₃⁺): The most characteristic feature will be a very broad and strong series of absorptions spanning from approximately 2800-3200 cm⁻¹ . This is indicative of the N-H stretching vibrations within the protonated amine group and is a definitive marker for successful salt formation.
-
C-H Stretching: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
N-H Bending: An ammonium bending vibration should appear in the 1500-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Predicted
This represents a predicted spectrum based on the known structure.
¹H NMR Spectrum (in D₂O):
-
~1.3 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group (-CH₃). It is a singlet because there are no adjacent protons.
-
~1.6-1.9 ppm (complex multiplet, 8H): These signals arise from the eight protons on the four methylene groups (-CH₂-) of the cyclopentane ring. Due to the fixed ring structure and hindered rotation, these protons are chemically and magnetically non-equivalent, resulting in a complex, overlapping set of multiplets rather than simple triplets or quartets.
-
~4.7 ppm (s, DOH peak): The amine protons (-NH₃⁺) will exchange with the D₂O solvent and will not be observed; their presence will contribute to the intensity of the residual HDO peak.
¹³C NMR Spectrum (in D₂O):
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~65 ppm (Quaternary C): The C1 carbon, which is bonded to both the nitrogen and the methyl group, is a quaternary carbon and will appear significantly downfield.
-
~38-40 ppm (Methylene C): The two methylene carbons adjacent to C1.
-
~25 ppm (Methylene C): The two methylene carbons beta to C1.
-
~22 ppm (Methyl C): The carbon of the methyl group.
Reactivity and Applications in Drug Development
1-Methylcyclopentan-1-amine hydrochloride serves as a valuable building block, primarily utilized in reactions typical of primary amines, such as:
-
Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, to form stable amide and sulfonamide linkages.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines, further elaborating the molecular structure.
-
Nucleophilic Substitution: Acting as a nucleophile to displace leaving groups on alkyl or aryl halides.
From a medicinal chemistry perspective, the 1-amino-1-methylcyclopentane moiety is a bioisostere for other bulky lipophilic groups. Its key advantage is the introduction of a metabolically robust quaternary center . Primary amines are often susceptible to metabolism by monoamine oxidases (MAOs). The presence of the methyl group at the alpha-position sterically hinders the approach of such enzymes, potentially increasing the metabolic stability and half-life of a drug candidate. This makes it a highly attractive scaffold for developing novel therapeutics where controlling metabolic fate is critical.
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. 1-Methylcyclopentan-1-amine hydrochloride is classified with several hazards that require careful management.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[2] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is required.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C).
-
Atmosphere: The compound is potentially moisture-sensitive. Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Keep away from strong oxidizing agents.
References
-
LookChem. (n.d.). Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. Retrieved January 12, 2026, from [Link]
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NROChemistry. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Chemtube3d. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2020). Amination of cyclopentanone and accompanied by‐reactions. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023). Ritter reaction. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2019). Reductive amination of cyclopentanone. Retrieved January 12, 2026, from [Link]
-
Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]
- 2. 1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]
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